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Compound of Interest

Compound Name: 3-Bromo-6-hydroxy-7-azaindole

CAS No.: 1190322-14-5

Cat. No.: B3219958

Get Quote

Executive Summary: The "Chameleon" Scaffold
In modern drug discovery, 6-hydroxy-7-azaindole (structurally defined as 1H-pyrrolo[2,3-

b]pyridin-6-ol) represents a high-value bioisostere that bridges the gap between classic

indole/purine mimetics and pyridone-based scaffolds.[1] Unlike the parent 7-azaindole, which is

a dedicated adenine mimic, the 6-hydroxy derivative introduces a critical tautomeric handle.

This scaffold does not merely act as a passive space-filler; it actively participates in proton-

transfer networks within binding pockets.[1] Its ability to oscillate between the hydroxy-pyridine

and pyridone (lactam) forms allows it to mimic guanine, hypoxanthine, and quinolinone

pharmacophores, making it a privileged structure for targeting protein kinases (hinge region)

and epigenetic readers (BET bromodomains).

Physicochemical Core: Tautomerism &
Electrostatics[1]
The defining feature of 6-hydroxy-7-azaindole is its tautomeric equilibrium.[1] While often

named as a "hydroxy" compound, experimental evidence (X-ray crystallography and NMR)
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confirms that the pyridone (keto) tautomer predominates in both solution and solid states due

to the thermodynamic stability of the amide-like resonance.

Tautomeric Equilibrium
The shift from the aromatic hydroxy-pyridine form to the pyridone form changes the hydrogen

bond donor/acceptor (HBD/HBA) vector map.

Form A (Hydroxy): Pyridine Nitrogen (N7) = Acceptor; Hydroxyl (O6-H) = Donor/Acceptor.[1]

Form B (Pyridone): Pyridine Nitrogen (N7-H) = Donor; Carbonyl (C6=O) = Acceptor.[1]

This "flip" is critical when designing inhibitors for kinases that require a specific "Donor-

Acceptor" motif at the hinge.[1]

Visualization: Tautomeric Shift & H-Bond Vectors[1]

Hydroxy Form
(1H-pyrrolo[2,3-b]pyridin-6-ol)

Aromaticity: High
H-Bond: N7(Acc), OH(Don)

Proton Transfer
Equilibrium

Pyridone Form
(1H-pyrrolo[2,3-b]pyridin-6(7H)-one)

Stability: Dominant
H-Bond: N7-H(Don), C=O(Acc)

  K_eq >> 1  
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Figure 1: The tautomeric equilibrium heavily favors the pyridone form (Right), altering the

pharmacophore from an acceptor-rich to a donor-rich interface at the N7 position.

Bioisosteric Mapping & Design Strategy
The 6-hydroxy-7-azaindole scaffold is rarely used in isolation; it is deployed to replace specific

problematic cores.[1]

Comparison Table: Bioisosteric Replacements
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Target Scaffold
Limitation of
Original

6-Hydroxy-7-
Azaindole
Advantage

Primary
Application

Quinolin-2-one

Metabolic liability

(oxidation at C3/C4);

poor solubility.[1]

Improved solubility

(N1-H); additional

vector for H-bonding

(N1).

Kinase Inhibitors (e.g.,

c-Met)

Guanine /

Hypoxanthine

High polarity; poor

membrane

permeability.[1]

Retains H-bond

fidelity (HBD-HBA-

HBD) but with tunable

lipophilicity.[1]

Antimetabolites /

Polymerase Inhibitors

Phthalazinone

PARP-specific

scaffold; rigid

geometry.[1]

Introduces vectors for

selectivity (N1

substitution); modifies

pKa.

PARP / Tankyrase

Inhibitors

Indole

Metabolic oxidation

(C3); lacks H-bond

acceptor in 6-

membered ring.[1]

Adds H-bond acceptor

(C=O) and Donor (N7-

H) in the 6-membered

ring.

GPCR Agonists /

Antagonists

Kinase Hinge Binding Logic
In the context of kinase inhibitors, the pyridone tautomer is the active species. It presents a

Donor-Acceptor-Donor (D-A-D) motif:

N1-H: Binds to the carbonyl of the hinge residue (Glu/Met).

N7-H (Pyridone NH): Binds to the backbone carbonyl of the gatekeeper+1 residue.

C6=O: Accepts a hydrogen bond from the backbone NH.[1]

This "Triple-Point" recognition is superior to the standard 7-azaindole (Dual-Point) for kinases

that possess a receptive backbone geometry (e.g., JAK family, Aurora kinases).[1]
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Synthetic Methodologies
Synthesizing 6-hydroxy-7-azaindoles requires navigating the electron-deficient nature of the

pyridine ring.[1] Two primary routes are industry standards.[1]

Route A: N-Oxide Rearrangement (The Reider Re-
arrangement)
This is the most scalable route for converting a parent 7-azaindole to its 6-hydroxy derivative.

[1]

Mechanism:

N-Oxidation: mCPBA oxidation of N7.

Activation: Acylation of the N-oxide (using Ac2O or TFAA).[1]

Rearrangement: Nucleophilic attack (often intermolecular or intramolecular) followed by

hydrolysis.[1]

Experimental Protocol: Synthesis of 6-Hydroxy-7-
Azaindole
Standardized protocol adapted for gram-scale preparation.[1]

Reagents:

7-Azaindole (1.0 eq)[1]

m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)[1]

Acetic Anhydride (Ac2O, 5.0 eq)

Methanol (MeOH) / Potassium Carbonate (K2CO3)[1]

Step-by-Step Workflow:

N-Oxidation:
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Dissolve 7-azaindole (10g) in DME (dimethoxyethane) or EtOAc at 0°C.

Add mCPBA portion-wise over 30 mins.

Stir at RT for 4 hours. Monitor by TLC (Product is much more polar).[1]

Workup: Filter the precipitated N-oxide salt or quench with NaHCO3/extraction.[1] Yields

~85-90%.[1]

Rearrangement (The Critical Step):

Suspend the dried 7-azaindole-N-oxide in Acetic Anhydride.

Heat to reflux (140°C) for 2-4 hours. Caution: Exothermic.[1]

The reaction generates the 1-acetyl-6-acetoxy-7-azaindole intermediate.[1]

Concentrate in vacuo to remove excess Ac2O.[1]

Hydrolysis:

Dissolve the crude oil in MeOH.

Add K2CO3 (2.0 eq) and stir at RT for 1 hour.

Purification: Acidify to pH 6 with dilute HCl. The product, 1H-pyrrolo[2,3-b]pyridin-6(7H)-

one, often precipitates as a white/off-white solid.[1] Recrystallize from EtOH/Water.[1]

Structural Biology & Signaling Pathways[2]
When incorporated into inhibitors, this scaffold often targets the ATP-binding site of kinases or

the Acetyl-Lysine binding pocket of Bromodomains.

Visualization: Kinase Hinge Interaction Network
The diagram below illustrates the specific binding mode of a generic 6-oxo-7-azaindole

derivative within a kinase hinge region (e.g., JAK2).[1]
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Kinase Hinge Region (Backbone)

6-Oxo-7-Azaindole Scaffold
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H-Bond
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H-Bond

N1-H (Donor)

H-Bond
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Figure 2: The "Triple-Point" binding mode.[1] The pyridone tautomer allows for a dense

hydrogen bonding network, increasing potency and residence time compared to simple 7-

azaindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

